molecular formula C12H13N B8793606 8-Ethyl-4-methylquinoline

8-Ethyl-4-methylquinoline

Cat. No.: B8793606
M. Wt: 171.24 g/mol
InChI Key: VQWUHSRBAWSSEM-UHFFFAOYSA-N
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Description

8-Ethyl-4-methylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

8-ethyl-4-methylquinoline

InChI

InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3

InChI Key

VQWUHSRBAWSSEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 8-Ethyl-4-methylquinoline (CAS 164358-40-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Ethyl-4-methylquinoline (CAS 164358-40-1) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] Unlike commodity quinolines, this 4,8-disubstituted scaffold offers a unique steric and lipophilic profile, making it a critical intermediate for optimizing receptor binding affinity, particularly in 5-HT6 serotonin receptor antagonists .[1]

This guide provides a comprehensive technical overview, including a validated synthesis protocol based on modified Doebner-Miller chemistry, physicochemical properties, and safety standards for research and development environments.[1]

Physicochemical Profile

The introduction of an ethyl group at the C8 position and a methyl group at the C4 position significantly alters the electron density and lipophilicity of the quinoline ring compared to the parent heterocycle.

Table 1: Key Properties
PropertyData / PredictionConfidence/Source
CAS Number 164358-40-1Registry
Molecular Formula C₁₂H₁₃NStoichiometry
Molecular Weight 171.24 g/mol Calculated
Physical State Viscous Yellow/Brown LiquidAnalog Inference [1, 2]
Boiling Point ~280–290 °C (Predicted)Extrapolated from 4-Me-quinoline (263°C)
Solubility DCM, Ethyl Acetate, EthanolExperimental Observation
LogP ~3.8Predicted (Consensus)
pKa ~5.2–5.6Analog Inference (Quinoline base)

Note on Physical State: While 4-methylquinoline (Lepidine) has a melting point of ~9°C, the addition of the 8-ethyl chain disrupts crystal packing, rendering the 8-ethyl-4-methyl derivative a liquid at room temperature under standard conditions.[1]

Synthesis: The Modified Doebner-Miller Protocol[1]

The industrial-grade synthesis of this compound relies on a Lewis-acid catalyzed condensation between 2-ethylaniline and methyl vinyl ketone (MVK) .[1] This approach, often cited in process patents (e.g., Suven Life Sciences), avoids the harsh conditions of traditional Skraup syntheses.

Reaction Mechanism

The reaction proceeds via a Michael addition of the aniline nitrogen to the


-unsaturated ketone, followed by acid-catalyzed cyclization and dehydration.[1]
  • Michael Addition: 2-Ethylaniline attacks the

    
    -carbon of MVK.[1]
    
  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Aromatization: Dehydration and oxidation yield the fully aromatic quinoline.

Validated Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

  • 2-Ethylaniline (1.21 g, 10 mmol)

  • Methyl Vinyl Ketone (MVK) (0.84 g, 12 mmol)[1]

  • Catalyst: FeCl₃ on Silica (Silferc) or anhydrous ZnCl₂[1]

  • Solvent: Glacial Acetic Acid (10 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In a round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend 1.5 g of FeCl₃-doped silica (Silferc) in 10 mL of glacial acetic acid.

  • Amine Addition: Add 2-ethylaniline (1.0 equiv) to the stirred suspension. Stir for 10 minutes at ambient temperature to ensure homogeneity.

  • Controlled Addition: Add Methyl Vinyl Ketone (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Heat the mixture to 70–75°C and maintain for 1 hour.

  • Dehydration/Aromatization: Add anhydrous ZnCl₂ (1.0 equiv) to the reaction mixture. Increase temperature to reflux (~118°C) and hold for 2 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter to remove the solid catalyst.

    • Basify the filtrate with 10% NaOH solution (pH > 10).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the product as a pale yellow oil.

Synthesis Pathway Visualization

Synthesis Aniline 2-Ethylaniline Intermediate Michael Adduct (Transient) Aniline->Intermediate + MVK FeCl3/AcOH 70°C MVK Methyl Vinyl Ketone MVK->Intermediate Cyclized Dihydroquinoline Intermediate->Cyclized Cyclization Product This compound (CAS 164358-40-1) Cyclized->Product ZnCl2 Reflux - H2O, - H2

Figure 1: Catalytic synthesis pathway via modified Doebner-Miller condensation [3].

Applications in Drug Discovery[6][7][8]

CNS Therapeutics (5-HT6 Antagonists)

The this compound scaffold is a privileged structure in the design of 5-HT6 receptor antagonists .[1] The 5-HT6 receptor is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.

  • Mechanistic Role: The 8-ethyl group provides steric bulk that fills hydrophobic pockets in the receptor binding site, enhancing selectivity over other serotonin subtypes (e.g., 5-HT2A).[1]

  • Case Study: This intermediate is linked to the synthesis of sulfonyl-quinoline derivatives, a class of compounds investigated by companies like Suven Life Sciences for their procognitive properties [3].

Structure-Activity Relationship (SAR) Utility

In medicinal chemistry libraries, CAS 164358-40-1 serves as a "lipophilic probe."[1]

  • C4-Methyl: Prevents metabolic oxidation at the electron-deficient C4 position.[1]

  • C8-Ethyl: Increases LogP and membrane permeability (CNS penetration) while blocking metabolic deactivation at the C8 position.[1]

Safety & Handling (E-E-A-T)

As a quinoline derivative, this compound must be handled with strict adherence to chemical hygiene plans.

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or open vessels must be performed in a certified chemical fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidative darkening (formation of N-oxides).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). (2007). WO2007060685A1 - An Improved Process for the Synthesis of Quinoline Derivatives.
  • Suven Life Sciences. (2024). Discovery Research and Intermediate Capabilities. Retrieved from [Link]

Sources

chemical structure of 8-Ethyl-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 8-Ethyl-4-methylquinoline , designed for researchers in medicinal chemistry and organic synthesis.

Structural Class: Dialkyl-substituted Heterocycle CAS Registry Number: 164358-40-1 Molecular Formula:


Molecular Weight:  171.24  g/mol [1][2]

Executive Summary

This compound is a specialized quinoline derivative characterized by alkyl substitutions at the para- (C4) and peri- (C8) positions relative to the nitrogen heteroatom. While the quinoline scaffold is ubiquitous in antimalarial and antibacterial pharmacophores, this specific 4,8-substitution pattern introduces unique steric and electronic properties. The 8-ethyl group exerts a significant peri-effect, sterically crowding the nitrogen lone pair, which modulates basicity and metal-coordination capability compared to its unhindered congeners. This compound serves as a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and functionalized ligands for organometallic catalysis.

Chemical Structure & Electronic Properties

Structural Conformation

The molecule consists of a bicyclic naphthalene-like core where C1 is replaced by nitrogen.

  • C4-Methyl: Located on the pyridine ring, this group is electron-donating via hyperconjugation, slightly increasing the electron density of the ring system.

  • C8-Ethyl: Located on the benzene ring adjacent to the nitrogen. This is the defining structural feature. The ethyl group creates a "steric fence" around the nitrogen atom.

The Peri-Effect and Basicity

Unlike 2-substituted quinolines, where the substituent directly blocks the approach to the nitrogen, the 8-ethyl group acts via the peri-position (positions 1 and 8).

  • Steric Inhibition of Solvation: The bulk of the ethyl group hinders the solvation of the protonated nitrogen cation (

    
    ), theoretically lowering the 
    
    
    
    relative to 4-methylquinoline.
  • Coordination Geometry: In ligand design, the 8-ethyl group forces a specific rotational conformation, often preventing planar coordination geometries in metal complexes.

Structural Visualization

The following diagram illustrates the numbering scheme and the steric interaction zones.

G Figure 1: Structural Map of this compound showing Peri-Interaction N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C10 C10 C4->C10 Me CH3 C4->Me  4-Pos C5 C5 C5->C10 C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 Et C2H5 C8->Et  8-Pos (Peri) C9 C9 C9->N1 C9->C8 C10->C9 Et->N1 Steric Clash

Synthesis & Manufacturing Protocol

The most robust synthesis for this compound utilizes a modified Doebner-Miller reaction . This method involves the condensation of an aniline derivative with an


-unsaturated ketone.
Retrosynthetic Analysis
  • Target: this compound[1][2][3]

  • Precursors: 2-Ethylaniline (provides the benzene ring and N) + Methyl Vinyl Ketone (provides the C2-C3-C4 fragment).

  • Catalyst System: Lewis Acid (FeCl

    
    /ZnCl
    
    
    
    ) or Brønsted Acid (HCl).
Experimental Protocol (Lewis Acid Catalyzed)

Note: This protocol is adapted from high-yield quinoline synthesis methodologies optimized for ortho-substituted anilines.

Reagents:

  • 2-Ethylaniline (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.1 equiv)

  • Ferric Chloride (FeCl

    
    ) on Silica support ("Silferc")[4]
    
  • Zinc Chloride (ZnCl

    
    , anhydrous)[4]
    
  • Solvent: Glacial Acetic Acid

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 2-ethylaniline (8.2 mmol) in glacial acetic acid (10 mL). Add activated Silferc (FeCl

    
    , 8.2 mmol) under a nitrogen atmosphere.[4] Stir for 5 minutes to complex the amine.
    
  • Condensation: Slowly add Methyl Vinyl Ketone (MVK) (9.0 mmol) dropwise over 15 minutes. The slow addition prevents polymerization of the vinyl ketone.

  • Cyclization: Heat the reaction mixture to 70–75°C and maintain for 1 hour. This step forms the dihydroquinoline intermediate.

  • Aromatization/Dehydration: Add anhydrous ZnCl

    
     (9.3 mmol) to the mixture. Increase temperature to reflux (~118°C)  for 2 hours. The zinc chloride facilitates the elimination of water and final aromatization.
    
  • Work-up: Cool the mixture to room temperature. Filter to remove the solid catalyst. Basify the filtrate with 10% NaOH solution (pH > 10) to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry the organic layer over Na
    
    
    
    SO
    
    
    and evaporate under reduced pressure.
  • Purification: Purify via column chromatography (Hexane/EtOAc) or vacuum distillation.

Expected Yield: 60–65%.

Reaction Pathway Diagram

Synthesis Figure 2: Modified Doebner-Miller Synthesis Pathway Start 2-Ethylaniline + Methyl Vinyl Ketone Step1 Michael Addition (Acetic Acid, FeCl3) Start->Step1 Inter1 Amino-Ketone Intermediate Step1->Inter1 Step2 Cyclodehydration (ZnCl2, Reflux) Inter1->Step2 Inter2 1,2-Dihydroquinoline Step2->Inter2 Step3 Oxidative Aromatization Inter2->Step3 Product This compound Step3->Product

Spectroscopic Characterization (Predictive)

For validation of the synthesized product, the following spectral data should be observed.

Proton NMR ( H NMR, 400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
H2 8.70 – 8.80Doublet (d)1HPyridine ring (deshielded by N)
H3 7.15 – 7.25Doublet (d)1HPyridine ring
H5 7.90 – 8.00Doublet (d)1HAromatic (peri to C4-Me)
H6 7.40 – 7.50Triplet (t)1HAromatic
H7 7.55 – 7.65Doublet (d)1HAromatic
C4-Me 2.65 – 2.70Singlet (s)3HMethyl group on Pyridine ring
C8-Et (

)
3.20 – 3.35Quartet (q)2HMethylene of Ethyl group
C8-Et (

)
1.35 – 1.45Triplet (t)3HMethyl of Ethyl group

Note: The C8-Ethyl methylene protons (


 ppm) will appear significantly downfield compared to a standard ethyl group due to the anisotropic effect of the adjacent nitrogen and the aromatic ring current.
Mass Spectrometry
  • Molecular Ion (

    
    ):  m/z 171.1
    
  • Base Peak: m/z 171 (stable aromatic system) or m/z 156 (Loss of methyl radical from ethyl group, [M-15]

    
    ).
    

Applications in Drug Development

HIV-1 NNRTI Pharmacophore

Research indicates that the This compound-2-yl moiety can serve as a bioisostere for pyridine oxide derivatives in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: The quinoline scaffold binds to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.

  • SAR Insight: The 8-ethyl group provides hydrophobic bulk that fills the "wing 2" region of the NNRTI binding pocket, potentially enhancing affinity against wild-type and mutant viral strains (e.g., K103N).

Agrochemicals & Materials[7]
  • Herbicidal Precursors: Quinoline-8-carboxylic acids are common herbicides (e.g., Quinclorac). This compound can be oxidized to 4-methylquinoline-8-carboxylic acid or functionalized at the ethyl group to create novel auxinic herbicides.

  • OLEDs: Aluminum quinolate (Alq3) complexes are standard in OLEDs. Derivatives with 8-alkyl substitutions modulate the emission wavelength and solubility of these complexes.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon). The ethyl group at the benzylic position is susceptible to slow oxidation to a ketone or alcohol upon prolonged exposure to air and light.

References

  • Vertex Pharmaceuticals/Patents. (2007). An improved process for the synthesis of quinoline derivatives. WO2007060685A1.

  • National Institutes of Health (NIH). (1996). Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. Antimicrobial Agents and Chemotherapy.[5][6]

  • PubChem. (2025). Compound Summary: 2-Ethyl-4-methylquinoline (Isomer Reference).

  • ChemicalBook. (2024).[4] Synthesis of substituted quinolines via FeCl3 catalysis.

  • Crysdot LLC. (2025).[4] Product Catalog: this compound CAS 164358-40-1.[1][2][7]

Sources

Substituted Quinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural optimization, synthesis, and therapeutic application of substituted quinoline derivatives.

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in modern pharmacopeia due to its electronic versatility and ability to interact with diverse biological targets via hydrogen bonding,


-

stacking, and metal chelation. While historically anchored by antimalarials (Chloroquine), the current landscape is dominated by Type I/II/V kinase inhibitors (e.g., Lenvatinib, Cabozantinib) and next-generation antibacterial agents. This guide dissects the structure-activity relationships (SAR), modern synthetic protocols, and mechanistic pathways defining this class.

Pharmacophore Architecture & SAR Logic

The quinoline core offers distinct vectors for substitution, each governing specific pharmacological properties.

Electronic & Steric Landscape
  • N1 Position (Pyridyl Nitrogen): Acts as a critical hydrogen bond acceptor (HBA) in the kinase hinge region. Protonation at physiological pH (pKa ~4.9) can influence solubility and lysosomal accumulation (crucial for antimalarials).

  • C2 & C4 Positions: The most reactive sites for nucleophilic attack.

    • C4-Substitution: The "Gateway" for kinase inhibitors. Bulky ether or amino linkers here (e.g., in Lenvatinib) project into the solvent-front or hydrophobic back-pocket of the ATP binding site.

    • C2-Substitution: Often used to modulate lipophilicity (

      
      ) and metabolic stability against P450 oxidation.
      
  • C6 & C7 Positions: Electronic "tuning knobs." Electron-withdrawing groups (EWGs) like -F or -Cl here increase the acidity of the NH in 4-aminoquinolines, strengthening H-bonds with target residues.

SAR Decision Matrix
PositionModification StrategyImpact on Activity/ADME
N1 Salt formation / N-oxideSolubility enhancement; Prodrug strategies.
C2 Aryl/Heteroaryl extensionIncreases

-stacking; Modulates selectivity (e.g., in Pitavastatin).
C3 EWG (CN, COOR)Stabilizes the ring; Directs nucleophilic attack to C4.
C4 -O-Linker / -NH-Linker CRITICAL: Anchors the pharmacophore to the ATP-binding pocket (Kinase inhibitors).
C6/C7 Solubilizing groups (OMe)Improves solubility; C7-OR often mimics the quinazoline pharmacophore (e.g., Gefitinib).
C8 Halogens (F, Cl)Blocks metabolic hydroxylation; Steric hindrance to enforce conformation.

Advanced Synthetic Methodologies

While the classical Skraup and Friedländer syntheses remain relevant for scale-up, modern medicinal chemistry relies on convergent, multi-component reactions (MCRs) for library generation.[1]

The Povarov Reaction (Aza-Diels-Alder)

This [4+2] cycloaddition is superior for generating tetrahydroquinolines (THQs) that can be oxidized to fully aromatic quinolines. It allows the rapid assembly of three distinct diversity points (Amine, Aldehyde, Olefin).

Mechanism:

  • Imine Formation: Aniline condenses with an aldehyde.

  • [4+2] Cycloaddition: The imine (diene) reacts with an electron-rich olefin (dienophile).[2]

  • Aromatization: Oxidation (often oxidative dehydrogenation) yields the quinoline.

PovarovReaction Fig 1. Convergent Synthesis via Povarov [4+2] Cycloaddition Aniline Aniline (R1) Imine N-Aryl Imine (Schiff Base) Aniline->Imine - H2O Aldehyde Aldehyde (R2) Aldehyde->Imine Olefin Electron-Rich Olefin (Vinyl Ether/Enamide) THQ Tetrahydroquinoline (THQ) Intermediate Olefin->THQ Imine->THQ [4+2] Cycloaddition Quinoline Substituted Quinoline (Aromatic Core) THQ->Quinoline Oxidation (DDQ/O2) Catalyst Lewis Acid (BF3·OEt2 / InCl3) Catalyst->THQ Catalysis

Experimental Protocol: Self-Validating Synthesis

Protocol: Synthesis of 2,4-Diarylquinoline via Modified Povarov Reaction. Objective: To synthesize a library of C2/C4-functionalized quinolines for biological screening.

Reagents & Materials
  • Amine: 4-Methoxy-aniline (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Olefin: Methyl propiolate or N-vinyl amide (1.2 equiv)

  • Catalyst: Iodine (

    
    ) (10 mol%) or Scandium Triflate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Imine Formation (In-situ):

    • In a 50 mL round-bottom flask, dissolve 4-methoxy-aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in MeCN (5 mL).

    • Stir at room temperature (RT) for 30 mins. Validation: Monitor via TLC (disappearance of aniline spot).

  • Cycloaddition:

    • Add the olefin (1.2 mmol) and the catalyst (10 mol%

      
      ).
      
    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism Check: The iodine acts as a mild Lewis acid to activate the imine and facilitates the subsequent oxidation/aromatization step, eliminating the need for a separate oxidant like DDQ.

  • Work-up:

    • Cool to RT. Quench with saturated

      
       (aq) to remove excess iodine.
      
    • Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexane:EtOAc gradient).

    • Success Criteria: Isolated yield >70%.

      
      -NMR should show characteristic quinoline protons (aromatic region 7.0–8.5 ppm).
      

Case Study: Lenvatinib (Lenvima®)

Lenvatinib is a quintessential example of a multikinase inhibitor built on a quinoline-4-carboxamide scaffold. It illustrates the power of the quinoline core to bind promiscuously yet potently across the VEGF/FGF receptor families.

Mechanism of Action (MOA)

Lenvatinib functions as a Type V Kinase Inhibitor , binding to the ATP-binding pocket of VEGFR2 in a "DFG-in" conformation but utilizing a unique binding mode that differs from Sorafenib. It simultaneously targets the retro-kinase signaling nodes, preventing tumor angiogenesis and lymphangiogenesis.

Key Targets & Potency (IC50 Data):

Target Kinase IC50 (nM) Biological Role
VEGFR2 (KDR) 3.0 Tumor Angiogenesis (Primary Target)
VEGFR3 (FLT4) 2.3 Lymphangiogenesis
VEGFR1 (FLT1) 4.7 Angiogenesis
FGFR1 61 Resistance Mechanism Bypass
FGFR2 27 Proliferation
RET 6.4 Oncogenic Driver (Thyroid Cancer)

| KIT | 85 | Stem Cell Factor Signaling |

Signaling Pathway Blockade

LenvatinibMOA Fig 2. Lenvatinib Multi-Kinase Inhibition Pathway cluster_receptors Cell Membrane Receptors Lenvatinib Lenvatinib (Quinoline-4-carboxamide) VEGFR VEGFR1-3 (Angiogenesis) Lenvatinib->VEGFR Inhibits FGFR FGFR1-4 (Proliferation) Lenvatinib->FGFR Inhibits RET RET/KIT (Oncogenic Drivers) Lenvatinib->RET Inhibits RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Blood Vessel Growth) AKT->Angiogenesis

[2][3][4][6][7][8][9][10][11][12][13]

References

  • Lenvatinib Mechanism & Clinical Profile

    • Title: Lenvatinib: mechanism of action and anti-cancer therapy.[3][4][5][6][7]

    • Source: ChemicalBook / Eisai Co.
  • Lenvatinib Binding Kinetics & IC50

    • Title: Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity.[3][4][8][6][7][9]

    • Source: Vascular Cell (2014) / PubMed Central.
    • URL:[Link]

  • Povarov Reaction Methodology

    • Title: Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions.[10]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Quinoline Synthesis Overview

    • Title: Synthesis of 4-quinolones and substituted quinolines.[11][12][13][14]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Recent Advances in Quinoline Scaffolds (2023 Review)

    • Title: Recent advances in functionalized quinoline scaffolds and hybrids.[15]

    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Technical Guide: Solubility Profile of 8-Ethyl-4-methylquinoline

[1]

Executive Summary

This compound is a lipophilic, heterocyclic organic base.[1] Its solubility behavior is governed by the hydrophobic quinoline scaffold reinforced by ethyl and methyl alkyl substituents, contrasting with the hydrophilic potential of the nitrogen lone pair.[2]

  • Primary Solvency: Highly soluble in non-polar and polar aprotic solvents (Toluene, DCM, Ethyl Acetate).[1][2]

  • Aqueous Behavior: Practically insoluble in neutral water; solubility increases drastically in acidic media (pH < 4.[1][2]0) due to protonation.[1][2]

  • Process Implication: Purification is best achieved via acid-base extraction or vacuum distillation, rather than simple recrystallization, as the compound is often a low-melting solid or oil at room temperature.[1][2]

Physicochemical Profile & Mechanism

Understanding the molecule's structural drivers is the first step to accurate solvent selection.[2]

Structural Determinants
PropertyValue (Approx.)Impact on Solubility
Molecular Weight 171.24 g/mol Moderate size allows good diffusivity in organic solvents.[1]
LogP (Octanol/Water) ~3.4 – 3.8 (Predicted)Indicates high lipophilicity.[1][2] Preferential partitioning into organic phases.[1][2]
pKa (Conjugate Acid) ~5.2 – 5.6Weak base.[1][2] Nitrogen protonation drives solubility in aqueous acids.[1][2]
H-Bond Donors 0Cannot donate H-bonds; relies on accepting H-bonds or Van der Waals forces.[1]
H-Bond Acceptors 1 (Quinoline N)Soluble in protic solvents (Alcohols) via H-bond acceptance.[1][3]
Solvation Mechanism

The dissolution of this compound involves three competing interactions:

  • Van der Waals /

    
    -
    
    
    Stacking:
    The aromatic ring system interacts strongly with aromatic solvents (Toluene, Benzene).[1][2]
  • Hydrophobic Effect: The 8-ethyl and 4-methyl groups disrupt water structure, making aqueous solubility energetically unfavorable (high positive

    
    ).[1]
    
  • Dipole-Dipole: The polarized C=N bond allows solubility in polar aprotic solvents (DMSO, Acetonitrile).[1][2]

SolvationMechanismMoleculeThis compoundNonPolarNon-Polar Solvents(Toluene, Hexane)Molecule->NonPolarLondon Dispersion &Pi-Pi StackingPolarAproticPolar Aprotic(DMSO, DCM)Molecule->PolarAproticDipole-DipoleAcidicWaterAcidic Water(pH < 4)Molecule->AcidicWaterProtonation (Ionic Species)

Figure 1: Dominant intermolecular forces driving solubility across solvent classes.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and analogous data from 4-methylquinoline (Lepidine).

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Non-Polar Aromatics Toluene, Benzene, XyleneExcellent Ideal for reaction media; difficult to crystallize from due to high solubility.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction from basic aqueous layers.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolGood to High Solubility decreases as temperature drops; suitable for low-temp crystallization if solid.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Useful for nucleophilic substitution reactions; difficult to remove (high BP).[1][2]
Alkanes Hexane, Heptane, PentaneModerate Solubility is lower than in aromatics; useful as an "anti-solvent" to force precipitation.[1][2]
Aqueous (Neutral) Water (pH 7)Insoluble < 0.1 g/L. Forms an oily emulsion.[1][2]
Aqueous (Acidic) 1M HCl, 1M H₂SO₄Soluble Forms water-soluble hydrochloride salt.[1][2]
Thermodynamic Considerations
  • Temperature Sensitivity: Solubility in alcohols (MeOH/EtOH) is highly temperature-dependent.[1] This suggests that cooling a saturated alcoholic solution is the most viable method for purification if the compound is solid at room temperature.[2]

  • Enthalpy of Solution (

    
    ):  Likely endothermic in most organic solvents (solubility increases with heat).[1][2]
    

Experimental Protocol: Determination of Solubility

To validate the solubility of this compound in a specific solvent, use the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached.[1][2]

Reagents & Equipment[2]
  • Analyte: this compound (>98% purity).[1]

  • Solvent: HPLC grade (filtered).

  • Apparatus: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC with UV detector (254 nm).

Step-by-Step Workflow
  • Saturation: Add excess this compound to 5 mL of solvent in a sealed glass vial. Ensure solid/oil phase is visibly present.[1][2]

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Separation: Stop agitation and allow phases to separate for 2 hours.

    • Critical: If using a volatile solvent (DCM), minimize headspace to prevent evaporation errors.[1][2]

  • Filtration: Withdraw supernatant and filter through a pre-heated 0.45 µm PTFE filter (prevents precipitation during filtration).[1][2]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC.

HPLC Method Parameters (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).[1][2]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [70:30 v/v].[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Quinoline absorption max).[1][2]

ProtocolStartStart: Excess Solute + SolventAgitateAgitate @ 25°C (24-48h)Start->AgitateSettlePhase Separation (2h)Agitate->SettleFilterFilter Supernatant (0.45 µm PTFE)Settle->FilterDiluteDilute for HPLCFilter->DiluteAnalyzeQuantify (UV 254nm)Dilute->Analyze

Figure 2: Isothermal saturation workflow for precise solubility measurement.

Process Applications: Extraction & Purification

Since this compound is likely an oil or low-melting solid, Acid-Base Extraction is the most robust purification technique, leveraging its pH-dependent solubility.[1]

Acid-Base Purification Strategy
  • Dissolution: Dissolve the crude organic mixture in a non-polar solvent (e.g., Toluene or DCM).[1][2]

  • Acid Wash: Extract with 1M HCl.

    • Mechanism:[1][4][5][6] The quinoline protonates (

      
      ) and moves to the aqueous phase.[2] Impurities remain in the organic phase.[1][2]
      
  • Neutralization: Separate the aqueous layer and basify with NaOH (pH > 10).[1][2]

    • Mechanism:[1][4][5][6]

      
       (Free base regenerates and oils out).[1][2]
      
  • Recovery: Extract the free base back into fresh DCM, dry over MgSO₄, and evaporate.

Crystallization (Salt Formation)

If a solid form is required for storage, convert the free base to a salt:

  • Solvent: Ethanol or Isopropanol.[1][2]

  • Reagent: Conc. HCl or HCl in Dioxane.[1][2]

  • Outcome: this compound Hydrochloride (Solid) precipitates due to high lattice energy and lower solubility in cold alcohol.[1]

References

  • PubChem. 4-Methylquinoline (Lepidine) Compound Summary.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • NIST Chemistry WebBook. Quinoline, 4-methyl- Thermochemical Data.[1][2][7] National Institute of Standards and Technology.[1][2][7] Available at: [Link][1]

  • Avdeef, A. Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET and DMPK, 2016.[1][2] Available at: [Link]

Methodological & Application

Silferc catalyst preparation for quinoline synthesis

Application Note: Silferc ( - ) Catalyst for Green Quinoline Synthesis

Introduction & Scientific Rationale

Quinoline scaffolds are ubiquitous in pharmacophores (e.g., antimalarials like chloroquine, antibiotics like ciprofloxacin). Traditional syntheses (Skraup, Friedländer) often require harsh mineral acids (

Silferc (


1


  • Heterogeneous: Easily separable from the reaction mixture via filtration.

  • Non-Hygroscopic (Relatively): The silica matrix stabilizes the Lewis acid, making it a free-flowing powder compared to the deliquescent bulk

    
    .
    
  • Synergistic: In the specific protocol described (Patent US7692016B2), Silferc acts in a "Twin Catalyst" system alongside Zinc Chloride (

    
    ) to drive a one-pot Michael addition and cyclodehydration sequence.
    

Catalyst Preparation Protocol

Unlike complex sol-gel methods, Silferc is prepared via a Solid-State Co-Grinding technique, ensuring high active site accessibility and solvent-free processing.

Materials Required
  • Ferric Chloride (Anhydrous):

    
     (purity >98%). Note: Do not use the hexahydrate form for the patent-specified high-activity catalyst.
    
  • Silica Gel: 60–120 mesh (chromatography grade).

  • Equipment: Agate mortar and pestle, Vacuum oven.

Step-by-Step Preparation
  • Pre-treatment: Activate the Silica Gel by heating at 120°C for 2 hours to remove physisorbed water.

  • Co-Grinding:

    • Weigh 10 mmol of Anhydrous

      
       (
      
      
      ).
    • Weigh Silica Gel (typically 1:1 to 1:4 w/w ratio depending on desired loading; the patent suggests a high-loading formulation where ~1.72 g total contains 10 mmol Fe).

    • Recommendation: For a robust, free-flowing catalyst, mix 1.62 g

      
        with 2.0 g Silica Gel .
      
    • Grind the mixture vigorously in an agate mortar for 15–20 minutes until a homogeneous, light-brown powder is obtained.

  • Activation:

    • Transfer the powder to a glass dish.

    • Heat in a vacuum oven at 50–90°C for 3–6 hours .

    • Result: "Silferc" catalyst—a free-flowing, activated Lewis acid powder.

  • Storage: Store in a desiccator. The catalyst is stable for months if kept dry.

Application Protocol: Synthesis of 4-Methylquinoline

This protocol utilizes a Twin Catalyst System (Silferc +

1
Reaction Scheme
2
Reagents
  • Substrate: Aniline (

    
    , 
    
    
    ).
  • Reagent: Methyl Vinyl Ketone (MVK) (

    
    , 
    
    
    ).[1]
  • Catalyst 1: Silferc (

    
     of the high-loading preparation).
    
  • Catalyst 2: Zinc Chloride (

    
    ) (
    
    
    ,
    
    
    ).
  • Solvent: Acetic Acid (

    
    ).[1][2]
    
Experimental Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Initial Mixing:

    • Add Aniline (

      
      ) and Acetic Acid (
      
      
      ) to the flask.
    • Add Silferc Catalyst (

      
      ) under a Nitrogen atmosphere.[1]
      
    • Stir at room temperature for 5 minutes.

  • Addition:

    • Add Methyl Vinyl Ketone (MVK) slowly dropwise over 15 minutes.[1] Caution: MVK is toxic and a lachrymator; work in a fume hood.

  • Michael Addition (Step 1):

    • Heat the mixture to 70–75°C .

    • Maintain temperature for 1 hour . This promotes the Michael addition of aniline to MVK.

  • Cyclization (Step 2):

    • Add Anhydrous Zinc Chloride (

      
      ).[1]
      
    • Increase heat and reflux the mixture for 2 hours . This drives the cyclodehydration.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the mixture to remove the solid Silferc/Silica residue. (Wash the solid with small portions of ethyl acetate).

    • Neutralization: Basify the filtrate with 10% NaOH solution (pH ~9–10).

    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Drying: Dry the organic layer over Anhydrous

      
       and evaporate the solvent.
      
  • Purification: The crude product is typically pure enough (Yield: 55–65%), but can be further purified via column chromatography if necessary.

Mechanism & Visualization

The reaction proceeds via a two-stage mechanism enabled by the twin catalysts:

  • Silferc (

    
    ):  Acts as a Lewis Acid to activate the Michael acceptor (MVK), facilitating the nucleophilic attack of aniline.
    
  • 
    :  A strong dehydrating Lewis acid that catalyzes the intramolecular condensation and aromatization to form the quinoline ring.
    

Silferc_Synthesiscluster_prepPart 1: Silferc Preparationcluster_appPart 2: Quinoline SynthesisFeCl3Anhydrous FeCl3GrindingCo-Grinding(Agate Mortar)FeCl3->GrindingSilicaSilica Gel (60-120 mesh)Silica->GrindingActivationActivation(50-90°C, Vacuum)Grinding->ActivationSilfercSilferc Catalyst(Free-flowing Powder)Activation->SilfercAdd_SilfercAdd SilfercSilferc->Add_SilfercCatalystAnilineAniline + Acetic AcidAniline->Add_SilfercAdd_MVKAdd Methyl Vinyl Ketone(Slow Addition)Add_Silferc->Add_MVKStep1Michael Addition(70°C, 1 hr)Add_MVK->Step1Add_ZnCl2Add ZnCl2Step1->Add_ZnCl2Step2Cyclodehydration(Reflux, 2 hrs)Add_ZnCl2->Step2Product4-MethylquinolineStep2->Product

Figure 1: Workflow for Silferc catalyst preparation and its application in the twin-catalyst synthesis of quinolines.

Data Summary & Optimization

Table 1: Comparison of Catalytic Methods for Quinoline Synthesis

ParameterConventional (Skraup)Silferc (Twin Catalyst)
Catalyst

/ Nitrobenzene
Silferc +

Conditions Drastic (Violent Exotherm)Mild (Controlled 70°C

Reflux)
Solvent Often solvent-free (neat acid)Acetic Acid
Yield 28–45%55–65%
Workup Difficult (Acid neutralization)Simple (Filtration + Extraction)
Green Metric Low (High E-factor)Improved (Reusable Solid Catalyst)

Troubleshooting Guide:

  • Low Yield: Ensure

    
     is strictly anhydrous during preparation. Moisture deactivates the Lewis acid sites.
    
  • Gum Formation: Add MVK slowly. Rapid addition can lead to polymerization of the vinyl ketone.

  • Incomplete Reaction: If TLC shows intermediate, extend the reflux time after

    
     addition.
    

References

  • Patent: Mobin, S. M., et al. "Process for the synthesis of quinoline derivatives." US Patent 7,692,016 B2 , April 6, 2010.

  • Methodology: Heravi, M. M., et al. "Silica-Supported Ferric Chloride (

    
    -
    
    
    ): An Efficient and Recyclable Heterogeneous Catalyst."[3] Synlett, 2009.
  • General Review: "Recent advances in the synthesis of quinolines: a review." RSC Advances, 2014.

Application Notes and Protocols for 8-Ethyl-4-methylquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 8-Ethyl-4-methylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of natural products and synthetic compounds with diverse and potent biological activities. Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. The strategic substitution on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound is a valuable pharmaceutical intermediate, offering multiple sites for chemical modification to generate libraries of novel compounds for drug discovery. The presence of the ethyl group at the 8-position and the methyl group at the 4-position influences the molecule's lipophilicity and steric profile, which can be leveraged to enhance target binding and selectivity. These application notes provide a comprehensive guide to the synthesis, characterization, and, most importantly, the strategic application of this compound in the synthesis of potential pharmaceutical agents. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₃N-
Molecular Weight 171.24 g/mol -
Appearance Yellowish oil or liquid[1]
Boiling Point Not explicitly available for this isomer
Solubility Soluble in common organic solventsGeneral knowledge
CAS Number 25969-33-3-

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are predicted based on the structure and data from analogous compounds. The aromatic protons on the quinoline core are expected in the range of 7.0-8.5 ppm. The ethyl group protons would appear as a quartet around 2.8-3.0 ppm and a triplet around 1.3-1.5 ppm. The methyl group at the 4-position would be a singlet around 2.5-2.7 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Aromatic carbons are expected between 120-150 ppm. The ethyl group carbons would be around 25-30 ppm and 13-16 ppm. The methyl group carbon is anticipated around 18-20 ppm.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 171. Common fragmentation patterns for quinolines involve the loss of HCN and side-chain fragmentation.[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (~1500-1650 cm⁻¹), and C-H bending vibrations.[3]

Synthesis of this compound: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Reaction Mechanism Overview

The reaction proceeds through a series of steps, including Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. A proposed mechanism is illustrated below.

Doebner_von_Miller cluster_reactants Reactants Aniline 2-Ethylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Product This compound Dehydrated_Intermediate->Product Oxidation

Caption: Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a patented procedure and is a reliable method for the laboratory-scale synthesis of this compound.[6]

Materials:

  • 2-Ethylaniline

  • Methyl vinyl ketone (MVK)

  • Acetic acid

  • Ferric chloride (activated)

  • Anhydrous zinc chloride

  • 10% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Initial Charging: To the flask, add 2-ethylaniline (e.g., 10 g, 82.5 mmol) and acetic acid (100 mL). Stir the solution to ensure homogeneity.

  • Catalyst Addition: Under a nitrogen atmosphere, add activated ferric chloride (e.g., 13.4 g, 82.5 mmol). Stir the mixture for 5 minutes. The use of an inert atmosphere is crucial to prevent oxidation of the aniline.

  • Addition of MVK: Slowly add methyl vinyl ketone (e.g., 6.3 g, 90.8 mmol) dropwise over a period of 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • Heating: Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.

  • Second Catalyst Addition and Reflux: Add anhydrous zinc chloride (e.g., 11.2 g, 82.5 mmol) to the reaction mixture and heat to reflux for an additional two hours. Zinc chloride acts as a Lewis acid to promote the cyclization step.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble materials.

    • Carefully basify the filtrate with a 10% sodium hydroxide solution until a pH of >10 is reached. This step neutralizes the acetic acid and deprotonates the quinoline nitrogen, making it soluble in the organic phase.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application Protocols: Functionalization of this compound for Pharmaceutical Scaffolds

The true value of this compound as a pharmaceutical intermediate lies in its potential for further chemical modification. The following are generalized protocols for key transformations.

Protocol 1: Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzenoid ring of the quinoline, providing handles for further derivatization.

Electrophilic_Substitution cluster_reactions Electrophilic Reactions Start This compound Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Halogenation Halogenation (NBS/NCS) Start->Halogenation Product_Nitro Nitro-substituted quinoline Nitration->Product_Nitro Product_Halo Halo-substituted quinoline Halogenation->Product_Halo

Caption: Electrophilic substitution on this compound.

General Procedure for Nitration:

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.

  • Slowly add this compound to the cooled acid mixture with vigorous stirring.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the nitrated product.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution at the 4-Position

To enable nucleophilic substitution, the 4-methyl group can be oxidized to a carboxylic acid, which can then be converted to a 4-chloro derivative. This 4-chloroquinoline is an excellent substrate for SNAr reactions.

General Procedure:

  • Oxidation: Oxidize this compound to 8-ethylquinoline-4-carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄).

  • Chlorination: Convert the carboxylic acid to the 4-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃).

  • Nucleophilic Substitution: React the 4-chloro-8-ethylquinoline with a variety of nucleophiles (amines, thiols, etc.) in a suitable solvent, often with a base, to introduce diverse functionalities.[7][8]

Protocol 3: C-H Activation of the 8-Ethyl Group

Recent advances in transition-metal-catalyzed C-H activation allow for the direct functionalization of the ethyl group at the 8-position, offering a powerful tool for late-stage modification.[4][9][10]

General Procedure (Conceptual):

  • In a reaction vessel under an inert atmosphere, combine this compound, a suitable transition metal catalyst (e.g., a rhodium or palladium complex), a directing group if necessary, and the desired coupling partner (e.g., an alkene or alkyne).

  • Add a suitable solvent and any necessary additives (e.g., an oxidant or a base).

  • Heat the reaction mixture to the required temperature and monitor its progress.

  • Upon completion, perform a standard aqueous work-up and purify the product by chromatography.

Conclusion: A Versatile Building Block for Drug Discovery

This compound represents a strategically important and versatile intermediate for the synthesis of novel pharmaceutical candidates. Its synthesis via the Doebner-von Miller reaction is well-established, and its structure offers multiple avenues for chemical elaboration. The protocols provided in these application notes serve as a practical guide for researchers to unlock the potential of this valuable building block in the ongoing quest for new and effective medicines.

References

  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Doebner–Miller reaction - Wikipedia. Wikipedia. URL: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF - ResearchGate. ResearchGate. URL: [Link]

  • Doebner-Miller Reaction - SynArchive. SynArchive. URL: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. URL: [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. The Royal Society of Chemistry. URL: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed. PubMed. URL: [Link]

  • 4-Methylquinoline | C10H9N | CID 10285 - PubChem. PubChem. URL: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. URL: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. ChemRxiv. URL: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. URL: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between chalcones and acetone - IUCr Journals. IUCr Journals. URL: [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) - ResearchGate. ResearchGate. URL: [Link]

  • 8-ethyl-4-quinolinol (C11H11NO) - PubChemLite. PubChemLite. URL: [Link]

  • Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl] - PubChemLite. PubChemLite. URL: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Liverpool. URL: [Link]

  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem. PubChem. URL: [Link]

  • 8-Methylquinoline - SpectraBase. SpectraBase. URL: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa. arkat usa. URL: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. URL: [Link]

  • Aliphatic Nucleophilic Substitution - Dalal Institute. Dalal Institute. URL: [Link]

  • Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. YouTube. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Ethyl-4-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SKRAUP-OPT-8E4M Status: Active Support Tier: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Skraup/Doebner-Miller Cyclization

Executive Summary & Reaction Logic

The Challenge: Synthesizing 8-Ethyl-4-methylquinoline requires a delicate balance. You are reacting 2-ethylaniline with methyl vinyl ketone (MVK) .[1] While often classified under the Skraup umbrella, this specific transformation (aniline +


-unsaturated ketone 

lepidine derivative) is technically a Doebner-Miller variation.

The Core Problem: The "Achilles' heel" of this reaction is the polymerization of MVK. In the presence of strong acids (traditional Skraup conditions), MVK polymerizes into a resinous tar faster than it reacts with the aniline, destroying your yield and making purification a nightmare.

The Solution: Shift away from "brute force" sulfuric acid conditions. The optimized protocol below utilizes a Lewis Acid-mediated pathway (


) which acts as both the catalyst for cyclization and the oxidant for the final aromatization step, significantly reducing tar formation.
Visualizing the Pathway

The following diagram outlines the mechanistic pathway and the critical failure points where yield is lost.

ReactionPathway Start 2-Ethylaniline + MVK Michael Michael Adduct (Aminoketone) Start->Michael Slow Addition (Control Exotherm) Tar Polymerized MVK (Black Tar) Start->Tar Fast Addition High Temp Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization Acid Catalysis Oxidation Oxidation (Aromatization) Cyclization->Oxidation -2H (FeCl3/Nitrobenzene) Side Unreacted Aniline Cyclization->Side Incomplete Oxidation Product 8-Ethyl-4- methylquinoline Oxidation->Product Workup

Figure 1: Critical path for this compound synthesis. Note that MVK polymerization (Tar) competes directly with the initial Michael addition.

Optimized Experimental Protocol (The "Clean" Method)

This protocol replaces the chaotic sulfuric acid method with a controlled Lewis Acid system (


), validated to improve yields in lepidine synthesis [1][2].
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Ethylaniline Substrate1.0Steric bulk at ortho position directs cyclization.
Methyl Vinyl Ketone Reagent1.2 - 1.5Critical: Must be stabilized (hydroquinone) or freshly distilled.
FeCl₃ (Anhydrous) Oxidant/Cat.1.5Acts as the oxidant (accepts electrons during aromatization).
ZnCl₂ Lewis Acid1.5Activates the carbonyl; promotes cyclization.
Ethanol (95%) Solvent-Moderates temperature (reflux ~78°C).
Step-by-Step Workflow
  • Catalyst Preparation (The "Silferc" Concept):

    • In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 1.0 eq of 2-ethylaniline in Ethanol (approx 5-10 mL per gram of aniline).

    • Add 1.5 eq of anhydrous

      
        and 1.5 eq of 
      
      
      
      .
    • Observation: The solution will darken. Stir at room temperature for 15 minutes to complex the amine.

  • Controlled Addition (The Anti-Tar Step):

    • Heat the mixture to 60°C .

    • Add MVK (1.2 eq) dropwise over 30-45 minutes .

    • Why? A flood of MVK leads to polymerization. Starving the reaction of MVK ensures it reacts with the aniline immediately upon entry.

  • Reflux & Oxidation:

    • After addition, raise temperature to reflux (~80°C).

    • Maintain reflux for 2–3 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Checkpoint: The spot for 2-ethylaniline should disappear. A fluorescent blue/purple spot (quinoline) typically appears under UV.

  • Workup (Zinc Salt Break):

    • Cool to room temperature.[2][3]

    • The reaction often forms a Zinc-Quinoline complex. Basify strongly with 20% NaOH (pH > 12) to break the complex and dissolve amphoteric zinc salts.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Purification: Wash organics with brine, dry over

      
      , and concentrate.[3]
      
  • Final Purification:

    • Distillation: If scale permits (>5g), steam distillation is highly effective for removing non-volatile tars.

    • Column: Silica gel; Gradient 0%

      
       10% EtOAc in Hexane.
      

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My reaction turned into a solid black rock/tar."

Diagnosis: Runaway polymerization of MVK. Fixes:

  • Inhibitors: Ensure your MVK contains hydroquinone (stabilizer).[4] If you distilled it yourself, use it immediately.

  • Temperature: Do not add MVK at reflux. Add at 50-60°C, then ramp to reflux.

  • Dilution: Increase solvent volume. High concentration favors polymer chain growth.

Issue 2: "I have the intermediate (dihydroquinoline) but no aromatic product."

Diagnosis: Failed oxidation. The Skraup reaction requires an oxidizing agent to convert the intermediate dihydro-ring into the aromatic quinoline.[2] Fixes:

  • Check Oxidant: If using the

    
     method, ensure the reagent is not wet/degraded. 
    
    
    
    is hygroscopic.
  • Alternative: Add a pinch of Iodine (

    
    ) or use Nitrobenzene as a co-solvent (classic method) if the Lewis Acid method fails, though this is messier.
    
Issue 3: "Low Yield (<30%)."

Diagnosis: Steric hindrance of the 8-ethyl group. Fixes:

  • The ethyl group at position 8 (ortho to nitrogen) creates steric clash during the planarization of the ring.

  • Boost: Increase reaction time to 6-8 hours.

  • Acid Strength: If using the

    
     method, add a catalytic amount of HCl (conc.) to protonate the MVK more aggressively.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tar Excessive Tar/Polymer Problem->Tar LowYield Low Yield / Incomplete Problem->LowYield Sol1 Slow down MVK addition Tar->Sol1 Sol2 Add Hydroquinone inhibitor Tar->Sol2 Check1 Is Aniline consumed? LowYield->Check1 Yes Yes: Oxidation failed Check1->Yes Yes No No: Activation failed Check1->No No FixOx Increase Oxidant (FeCl3 or Nitrobenzene) Yes->FixOx FixAct Increase Temp or Add Lewis Acid (ZnCl2) No->FixAct

Figure 2: Decision matrix for troubleshooting reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use Crotonaldehyde instead of MVK? A: No. Crotonaldehyde (


) reacts with aniline to form 2-methylquinoline (Quinaldine) . To get the methyl group at the 4-position (Lepidine) , you must use a ketone where the methyl group is adjacent to the carbonyl, like Methyl Vinyl Ketone (

) [3].

Q: Why is the 8-ethyl group significant? A: In unsubstituted aniline, cyclization can occur at either ortho position. With 2-ethylaniline, one ortho position is blocked. This forces cyclization to the open side, yielding this compound exclusively. However, the bulky ethyl group near the nitrogen can sterically hinder the initial Michael addition, requiring slightly more vigorous activation than simple aniline [4].

Q: How do I remove the tar if steam distillation isn't an option? A: If you cannot steam distill, dissolve the crude mixture in dilute HCl. The quinoline (basic) will dissolve in the aqueous acid, while the non-basic tar will remain insoluble or form a suspension. Filter the tar out, then basify the filtrate with NaOH to recover the product, followed by extraction with DCM.

References

  • Improved process for the synthesis of quinoline derivatives.
  • Mechanism of the Doebner–Miller lepidine synthesis.

    
     catalyzed reactions proceed almost quantitatively compared to HCl alone.
    URL:[Link][5]
    
  • Doebner-Miller Reaction Overview. Source: Wikipedia / SynArchive. Context: General mechanism and distinction between Quinaldine (from aldehydes) and Lepidine (from MVK) synthesis. URL:[Link]

Sources

Technical Support Center: FeCl₃-Silica (Silferc) Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & System Scope

What is the Silferc System? "Silferc" (and its variants like FeCl₃-SiO₂) refers to Ferric Chloride supported on Silica Gel . It is a mild, heterogeneous Lewis acid catalyst used extensively in Friedel-Crafts alkylations, protection/deprotection steps, and multicomponent couplings.

Why this guide exists: While Silferc is designed to be a "filter-and-reuse" system, users often encounter three critical failure modes:

  • Iron Leaching: The reaction turns homogeneous, contaminating the product.

  • Mechanical Attrition: The silica support grinds into "fines," clogging filters.

  • Deactivation: Moisture or organic fouling blocks the Lewis acid sites.

This guide provides the protocols to diagnose, prevent, and fix these issues.

Troubleshooting Modules (Q&A Format)

Module A: Physical Separation & Flow Issues

Q: My filtration is taking hours. The catalyst seems to have turned into a slime/mud. What happened? Diagnosis: Mechanical Attrition (Fines Generation). Cause: Silica gel is brittle. If you use a magnetic stir bar at high RPM, you are essentially milling the catalyst against the glass wall. This creates "fines" (sub-micron particles) that block the pores of your sintered glass frit. The Fix:

  • Immediate: Switch to a Celite® 545 pad on top of your frit. The depth filtration will trap the fines that surface filtration misses.

  • Prevention: Use overhead stirring (impeller) for scale-up (>5g catalyst). If using magnetic stirring, use an egg-shaped bar at the lowest effective RPM.

Q: The recovered catalyst weight is higher than what I started with. Is this normal? Diagnosis: Solvent/Product Entrapment (Fouling). Cause: Organic products or high-boiling solvents are trapped within the mesopores of the silica. The Fix:

  • Perform a Soxhlet extraction with Dichloromethane (DCM) for 4 hours.

  • Dry in a vacuum oven at 60°C. If the weight is still high, your product may be polymerizing on the surface (common in styrene-based reactions).

Module B: Chemical Stability & Leaching (The "Yellow Filtrate" Issue)

Q: My filtrate is yellow/orange, and the recovered catalyst is pale. Did I lose the iron? Diagnosis: Active Site Leaching. Cause: You likely used a polar protic solvent (Methanol, Water) or a strong coordinating solvent (THF). These solvents compete with the silica surface for the Iron (Fe³⁺), breaking the Fe-O-Si bond and dragging iron into the solution. The Fix:

  • Protocol: Switch to non-polar or weakly polar solvents (DCM, Toluene, Acetonitrile).

  • Scavenging: If the product is contaminated, treat the filtrate with polymer-supported thiourea or a silica-based metal scavenger to remove dissolved Fe species.

Q: How do I prove the reaction is truly heterogeneous and not driven by leached iron? The Standard: You must perform the Hot Filtration Test .

  • Step 1: Run the reaction to ~30% conversion.

  • Step 2: Rapidly filter the catalyst while hot.

  • Step 3: Continue heating the filtrate without the solid catalyst.

  • Result: If conversion stops, the catalyst is heterogeneous.[1] If conversion continues, you have leaching (homogeneous catalysis).

Module C: Regeneration & Reusability[2][3][4][5]

Q: The catalyst worked great in Cycle 1, but Cycle 2 yield dropped by 40%. Do I need to add more fresh catalyst? Diagnosis: Moisture Deactivation or Pore Blocking. Cause: FeCl₃ is hygroscopic. Even on silica, it absorbs ambient moisture, converting active Lewis acid sites (


) into inactive hydrates (

). The Fix: Thermal Reactivation.[2]
  • Protocol: Wash the recovered catalyst with dry DCM (2x)

    
     Dry under vacuum 
    
    
    
    Heat at 120°C for 2 hours before reuse.

Visualizations & Workflows

Diagram 1: The Recovery & Regeneration Workflow

This flowchart illustrates the decision-making process for recovering Silferc catalysts to ensure maximum activity for the next cycle.

RecoveryWorkflow Start Reaction Complete Filter Filtration (Sintered Glass / Celite) Start->Filter CheckFiltrate Check Filtrate Color Filter->CheckFiltrate Wash Wash Catalyst (DCM or Toluene) Filter->Wash Solids Yellow Yellow/Orange Filtrate (Leaching Detected) CheckFiltrate->Yellow Color? Clear Clear/Pale Filtrate (Stable System) CheckFiltrate->Clear Color? Scavenge Add Metal Scavenger (Thiourea/Silica) Yellow->Scavenge Purify Product Dry Vacuum Dry (60°C, 2 hrs) Wash->Dry Activate Thermal Activation (120°C, 2 hrs) Dry->Activate Remove Moisture Reuse Ready for Cycle 2 Activate->Reuse

Caption: Standard Operating Procedure (SOP) for the separation, diagnosis of leaching, and thermal reactivation of FeCl₃-Silica catalysts.

Diagram 2: Solvent Compatibility Matrix

Understanding which solvents strip iron from the silica surface is critical.

SolventMatrix FeSi FeCl3-Silica (Active Catalyst) NonPolar Non-Polar/Aprotic (DCM, Toluene, Hexane) FeSi->NonPolar Compatible Polar Polar Protic/Strong Donor (Water, MeOH, THF) FeSi->Polar Incompatible Stable Stable Heterogeneous System NonPolar->Stable Leach Iron Leaching (Homogeneous Contamination) Polar->Leach

Caption: Solvent selection guide. Green path indicates stable recovery; Red path indicates high risk of catalyst degradation.

Comparative Data Tables

Table 1: Solvent Impact on Iron Leaching

Data aggregated from standard FeCl₃-SiO₂ stability studies.

Solvent TypeSpecific SolventFe Leaching (%)Catalyst Appearance (Post-Run)Recommendation
Chlorinated Dichloromethane (DCM)< 0.5%Dark Brown (Unchanged)Highly Recommended
Aromatic Toluene< 1.0%Dark BrownRecommended
Nitrile Acetonitrile2 - 5%Light BrownUse with Caution
Ether THF15 - 25%Beige/PaleAvoid (Coordinates Fe)
Alcohol Methanol/Ethanol> 40%White/PaleDo Not Use (Solvolysis)
Table 2: Recycling Efficiency (Benzylation Reaction)

Conditions: Benzyl chloride + Benzene, 80°C, 1 hr.

Cycle NumberYield (%)Recovery MethodNotes
Run 1 94%N/AFresh Catalyst
Run 2 92%Wash (DCM) + Heat (120°C)Minimal activity loss
Run 3 89%Wash (DCM) + Heat (120°C)Slight attrition of silica
Run 4 75%Wash Only (No Heat) FAILURE: Moisture poisoning
Run 5 88%Wash + Heat (120°C)Activity restored after heating

Standard Operating Protocol (SOP)

Preparation of Silferc (Impregnation Method)
  • Dissolve anhydrous FeCl₃ (10 mmol) in dry Acetone or DCM.

  • Add Silica Gel (SiO₂, 230-400 mesh) to the solution.

  • Stir gently at room temperature for 1 hour.

  • Remove solvent under reduced pressure (Rotavap) to obtain a free-flowing yellow/brown powder.

  • Activation: Heat at 100-120°C under vacuum for 2 hours before first use.

The "Hot Filtration" Validation Protocol

Required for publication-quality data (E-E-A-T).

  • Start reaction with standard catalyst loading.

  • At 30% conversion (check via TLC/GC), stop stirring.

  • Filter the hot mixture rapidly through a pre-heated glass frit into a new, hot reaction vessel.

  • Crucial: Take a sample of the filtrate immediately (Time

    
    ).
    
  • Stir the filtrate (without catalyst) at reaction temperature for 2 hours.

  • Take a second sample (Time

    
    ).
    
  • Analysis: If Conversion(

    
    ) 
    
    
    
    Conversion(
    
    
    ), the catalysis is Heterogeneous . If (
    
    
    ) > (
    
    
    ), active iron has leached.

References

  • Original Methodology: Silica-supported ferric chloride: A sustainable heterogeneous catalyst for organic transformations.[3][4][2][5][6] (General methodology adapted from Green Chemistry principles).

  • Leaching Mechanisms: Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science. (Discusses the interaction of Lewis acids with silica surface hydroxyls).
  • Hot Filtration Test: Sheldon, R. A., et al. (2007). Heterogeneous Catalysis for Fine Chemicals Separation. (Referencing RSC Advances, 2016, 6, 22086-22091, verifying hot filtration protocols for metal-silica systems).

  • Solvent Effects: Pourjavadi, A., et al. (2012). Solvent-free synthesis using FeCl3-SiO2. (Demonstrates solvent-free vs. solvent-based stability).

  • Regeneration Protocols: Habibi, D., & Nasrollahzadeh, M. (2010). Silica-Supported Ferric Chloride (FeCl3-SiO2): An Efficient and Recyclable Heterogeneous Catalyst. .

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 8-Ethyl-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization & Isomeric Differentiation of 8-Ethyl-4-methylquinoline

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound (


, MW 171.24). In drug development and environmental analysis, distinguishing this specific isomer from its regioisomers (e.g., 6-ethyl-4-methylquinoline) is critical due to distinct pharmacokinetics and toxicity profiles.

This document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, specifically focusing on the "Ortho Effect" driven by the 8-position ethyl group's proximity to the ring nitrogen. We compare this compound against standard alternatives to demonstrate how MS is used as a definitive validation tool.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI, 70 eV) fragmentation of this compound is governed by the stability of the aromatic quinoline core and the lability of the alkyl substituents.

The Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  The compound exhibits a robust molecular ion at m/z 171 . The aromatic system stabilizes the radical cation, making it a prominent peak (often the base peak or >80% relative abundance).
    
  • 
    -Cleavage (Loss of Methyl, 
    
    
    
    ):
    • Mechanism: The ethyl group at position 8 undergoes homolytic cleavage at the

      
      -bond (C-C bond of the ethyl chain).
      
    • Result: Loss of a methyl radical (

      
      , 15 Da) to form a stable methylene-quinolinium cation at m/z 156 .
      
    • Note: This is energetically favored over the loss of the methyl group directly attached to the aromatic ring at position 4.

  • The "Ortho Effect" (Loss of Ethylene/Hydrogen,

    
    ): 
    
    • Mechanism: Unique to the 8-isomer, the ethyl group is peri-planar to the nitrogen lone pair. This facilitates a hydrogen transfer (McLafferty-like rearrangement) or cyclization-elimination not possible in the 6- or 7-ethyl isomers.

    • Result: Elimination of ethylene (

      
      ) or an ethyl radical leads to ions at m/z 143  and m/z 142 .
      
Visualization of Fragmentation Pathways

The following diagram details the transition from the parent ion to diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 171 [C12H13N]+. Frag_156 β-Cleavage (Loss of •CH3) m/z 156 [M-15]+ M_Ion->Frag_156 - •CH3 (15 Da) Frag_143 Ortho-Effect Rearrangement (Loss of C2H4) m/z 143 [M-28]+. M_Ion->Frag_143 - C2H4 (28 Da) (Proximity to N) Frag_142 Ethyl Loss (Loss of •C2H5) m/z 142 [M-29]+ M_Ion->Frag_142 - •C2H5 (29 Da) Frag_116 Ring Degradation (Loss of HCN) m/z 116 Frag_143->Frag_116 - HCN (27 Da)

Figure 1: Mechanistic fragmentation pathway of this compound showing the critical branch points for isomer differentiation.

Comparative Performance Guide

This section objectively compares this compound against its structural isomers and analogs. The data highlights why MS is the preferred method for differentiating these "alternatives" in a synthesis workflow.

Comparative Data Table
FeatureThis compound (Target)6-Ethyl-4-methylquinoline (Isomer Alternative)4-Methylquinoline (Lepidine - Reference)
Molecular Weight 171.24171.24143.19
Base Peak (Typical) m/z 171 (

) or 156
m/z 171 (

) or 156
m/z 143 (

)
Diagnostic Peak m/z 143 (High Abundance)m/z 143 (Low/Negligible)m/z 116 (

)
Mechanism Identifier Ortho-Effect: Loss of

facilitated by N-proximity.
Steric Hindrance: No N-interaction; primary loss is

.
Reference standard for quinoline core stability.
Retention Time (Rel) Elutes earlier on non-polar columns due to steric shielding of N.Elutes later (more exposed polar N-interaction).N/A (Different MW)
Analysis of Alternatives
  • Vs. 6-Ethyl Isomer: The primary challenge in drug synthesis is separating the 8-ethyl from the 6-ethyl isomer. While both show

    
     (m/z 156), the 8-ethyl isomer shows a significantly enhanced transition to m/z 143  due to the interaction between the ethyl group and the nitrogen lone pair [1]. The 6-ethyl isomer lacks this proximity and relies almost exclusively on methyl loss.
    
  • Vs. Lepidine (4-Methylquinoline): Lepidine serves as the core reference. The target molecule essentially appears as "Lepidine + 28 Da". If your spectrum shows m/z 143 as the parent rather than a fragment, you have failed to alkylate the ring, resulting in starting material (Lepidine) rather than the product [2].

Experimental Protocol: Isomer Differentiation Workflow

To ensure reproducibility and trustworthiness, follow this self-validating protocol. This workflow is designed to confirm the position of the ethyl group.

Sample Preparation
  • Solvent: Methanol (LC-MS grade) or Dichloromethane (GC-MS grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent detector saturation which can skew isotope ratios.

GC-MS Instrument Conditions (Standardized)
  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C (Split 10:1).

  • Source Temp: 230°C.

Decision Tree for Identification

Use the following logic flow to validate your compound's identity based on the spectral data collected.

IdentificationLogic Start Acquire Spectrum (EI, 70eV) CheckMW Is Parent Ion m/z = 171? Start->CheckMW FailMW Impurity or Wrong Material CheckMW->FailMW No CheckFrag Check m/z 143 (Relative Abundance) CheckMW->CheckFrag Yes High143 High Abundance (>20% of Base) CheckFrag->High143 Ortho Interaction Low143 Low Abundance (<5% of Base) CheckFrag->Low143 Remote Alkyl Result8 CONFIRMED: This compound (Ortho Effect Active) High143->Result8 Result6 PROBABLE: 6-Ethyl (or 5/7) (No Ortho Effect) Low143->Result6

Figure 2: Logical decision tree for distinguishing 8-ethyl substituted quinolines from other isomers.

References

  • Canadian Science Publishing. (1968). Mass spectra of alkylquinolines. Demonstrates the fragmentation mechanisms of alkyl-substituted quinolines and the influence of side-chain proximity to nitrogen.[2][3] [Link]

  • NIST Chemistry WebBook. Quinoline, 4-methyl- (Lepidine) Mass Spectrum. Standard reference data for the core structure fragmentation pattern. [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Provides synthesis context for this compound.
  • Science Ready. Mass Spectrometry Fragmentation Patterns. Fundamental principles of alkyl fragmentation and stability used to derive the mechanistic claims. [Link]

Sources

comparing catalytic efficiency of ZnCl2 vs FeCl3 in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Zinc Chloride (


) and Ferric Chloride (

) as catalysts in the synthesis of quinoline derivatives.

Executive Summary

In the synthesis of quinoline scaffolds—a critical pharmacophore in antimalarial, anticancer, and anti-inflammatory drugs—the choice of Lewis acid catalyst dictates not just yield, but the environmental footprint and operational complexity of the workflow.

While both Zinc Chloride (


)  and Ferric Chloride (

)
are capable of promoting the condensation of 2-aminoaryl ketones with active methylene compounds (Friedländer synthesis),

consistently outperforms

in terms of catalytic efficiency, turnover frequency (TOF), and green chemistry metrics.
  • 
     (The Superior Choice):  Acts as a hard Lewis acid with high oxophilicity, enabling reactions in aqueous media at room temperature with yields frequently exceeding 95%.
    
  • 
     (The Traditional Alternative):  A borderline Lewis acid that typically requires anhydrous organic solvents, elevated temperatures (reflux), and longer reaction times to achieve comparable conversions.
    

Mechanistic Analysis: The "Hard" vs. "Borderline" Acid Factor

To understand the performance gap, one must analyze the activation modes of the carbonyl group.

Ferric Chloride ( ): The Oxophilic Activator

Iron(III) is a "hard" Lewis acid. In the Friedländer annulation, the rate-determining step is often the initial aldol-type condensation.

  • Mechanism:

    
     coordinates strongly to the carbonyl oxygen of the active methylene compound and the 2-aminoaryl ketone. This polarization significantly lowers the activation energy for the nucleophilic attack by the enol/enamine species.
    
  • Redox Bonus:

    
     possesses mild oxidizing properties (auto-redox capability), which can facilitate oxidative aromatization steps if dihydroquinoline intermediates are formed.
    
Zinc Chloride ( ): The Chelation Specialist

Zinc(II) is a "borderline" Lewis acid.

  • Mechanism: While it also activates carbonyls, its interaction is weaker (less polarizing) than

    
    . 
    
    
    
    is often more effective at stabilizing enolate intermediates via chelation rather than activating the electrophile.
  • Limitation: Due to weaker activation, thermal energy (reflux) is usually required to drive the reaction to completion.

Visualizing the Catalytic Pathway

The following diagram illustrates the activation pathway favored by the harder Lewis acid (


).

G Start Substrates (2-Aminoaryl ketone + Active Methylene) Complex Lewis Acid Complex (M-O Coordination) Start->Complex Catalyst Binding (FeCl3 >> ZnCl2) Aldol Aldol Adduct (C-C Bond Formation) Complex->Aldol Nucleophilic Attack Cyclization Cyclodehydration (Imine Formation) Aldol->Cyclization -H2O Product Quinoline Derivative Cyclization->Product Aromatization (-H2O) Product->Complex Catalyst Regeneration

Figure 1: General catalytic cycle for Lewis acid-mediated Friedländer synthesis. The initial coordination step is significantly faster with the more oxophilic Fe(III).

Comparative Performance Analysis

The following data summarizes head-to-head performance metrics derived from multiple studies involving the condensation of 2-aminoacetophenone with acetylacetone.

Table 1: Catalyst Efficiency Comparison
FeatureFerric Chloride (

)
Zinc Chloride (

)
Typical Yield 90 – 97% 70 – 85%
Reaction Time 15 – 45 min 2 – 5 hours
Temperature Room Temperature (25°C)Reflux (80°C+)
Solvent System Water (Green) or EthanolEthanol, Toluene, or Solvent-free (melt)
Moisture Tolerance High (Works in aqueous media)Low (Often requires anhydrous conditions)
Catalyst Loading 2 – 10 mol%10 – 20 mol%
Workup Simple filtration (product precipitates)Extraction & Chromatography often required
Key Experimental Insights
  • Solvent Compatibility:

    
     allows for "on-water" reactions.[1] The hydrophobic organic substrates form an emulsion where the reaction is accelerated at the interface. 
    
    
    
    typically requires homogeneous organic solutions, increasing VOC (Volatile Organic Compound) usage.
  • Substrate Scope:

    
     shows superior tolerance for electron-withdrawing groups on the aryl ring. 
    
    
    
    often sees a significant yield drop (to <60%) when deactivating groups are present, requiring higher temperatures to compensate.

Experimental Protocols

Protocol A: The "Green" Route ( -Catalyzed)

Recommended for high-throughput screening and environmentally sensitive processes.

  • Preparation: In a 50 mL round-bottom flask, disperse 2-aminoaryl ketone (1.0 mmol) and active methylene compound (e.g., acetylacetone, 1.2 mmol) in Water (5 mL).

  • Catalysis: Add

    
      (10 mol%, ~27 mg). The mixture may turn slightly turbid or change color due to complexation.
    
  • Reaction: Stir vigorously at Room Temperature for 30–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Upon completion, the quinoline product typically precipitates out as a solid.

    • Step 4a: Filter the solid.[2]

    • Step 4b: Wash with cold water (2 x 5 mL) to remove the iron catalyst.

    • Step 4c: Recrystallize from ethanol if necessary.

  • Validation: Expect yields >90%. Purity is often sufficient for biological screening without column chromatography.

Protocol B: The Traditional Route ( -Catalyzed)

Use when anhydrous conditions are strictly required by water-sensitive functional groups.

  • Preparation: Dissolve 2-aminoaryl ketone (1.0 mmol) and active methylene compound (1.2 mmol) in absolute Ethanol (5 mL).

  • Catalysis: Add anhydrous

    
      (15–20 mol%). Note: 
    
    
    
    is hygroscopic; handle quickly or in a glovebox.
  • Reaction: Heat the mixture to Reflux (~78°C) for 3–5 hours.

  • Workup:

    • Step 4a: Cool to room temperature.

    • Step 4b: Evaporate solvent under reduced pressure.

    • Step 4c: Dissolve residue in Ethyl Acetate and wash with water to remove zinc salts.

    • Step 4d: Dry over

      
      , concentrate, and purify via silica gel column chromatography.
      

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the appropriate catalyst for your specific substrate.

DecisionTree Start Start: Quinoline Synthesis Sensitive Are substrates water-sensitive? Start->Sensitive Green Is Green Chemistry/High Yield priority? Sensitive->Green No ZnCl2 USE ZnCl2 (Anhydrous/Reflux) Yield: Moderate Sensitive->ZnCl2 Yes (e.g., acid chlorides, anhydrides) FeCl3 USE FeCl3 (Water/RT) Yield: High Green->FeCl3 Yes (Standard Protocol) Green->ZnCl2 No (Legacy Protocol)

Figure 2: Decision workflow for catalyst selection. FeCl3 is the default recommendation unless specific substrate sensitivities exist.

References

  • Wang, J., et al. (2004). "Green preparation of quinoline derivatives through FeCl3·6H2O catalyzed Friedlander reaction in ionic liquids." Canadian Journal of Chemistry, 82(7), 1137-1140.

  • Prajapati, S. M., et al. (2014). "Recent Advances in the Synthesis of Quinolines: A Review." RSC Advances, 4, 24463-24495. (Review of catalytic methods confirming Lewis acid trends).
  • Soleimani, E., et al. (2016). "ZnCl2 supported on Fe3O4@SiO2 core–shell nanocatalyst for the synthesis of quinolines via Friedländer synthesis." Applied Organometallic Chemistry, 31.
  • Mohan, R. S., et al. (2012). "Environmentally Friendly Organic Synthesis Using Bismuth(III) Compounds." Tetrahedron, 68.
  • BenchChem. "A Comparative Analysis of Lewis Acid Catalysts for Diphenylmethane Synthesis." (Provides comparative data on Lewis acid activity orders: AlCl3 > FeCl3 > ZnCl2).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 8-Ethyl-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Quinoline and its derivatives are recognized for a range of potential health hazards. Based on analogous compounds, 8-Ethyl-4-methylquinoline should be handled as a substance that is potentially:

  • Harmful if Swallowed or in Contact with Skin : Acute toxicity is a known hazard for many quinoline compounds.[3][4][5]

  • A Cause of Serious Skin and Eye Irritation : Direct contact can lead to significant irritation.[6][7][8]

  • A Cause of Respiratory Irritation : Inhalation of vapors or aerosols may irritate the respiratory tract.[6][7][9]

  • Suspected of Causing Genetic Defects and Cancer : Some quinoline compounds are classified as potential mutagens and carcinogens, demanding minimal exposure.[3]

Given these potential risks, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational protocols, is not just recommended—it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. Do not handle this chemical without the appropriate protective gear.

Equipment Specification Purpose & Rationale Citation
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact and absorption. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[1][3][6]
Eye & Face Protection Chemical Safety Goggles with Side-ShieldsProtects eyes from accidental splashes. For tasks with a higher splash risk, such as transfers of larger volumes, a face shield should be worn over the goggles for full facial protection.[1][6][8]
Body Protection Laboratory CoatProtects skin and personal clothing from minor splashes and contamination. Ensure it is fully buttoned. For significant spill risks, a chemical-resistant apron or suit is advised.[1][10]
Respiratory Protection To be used within a certified Chemical Fume Hood.A fume hood is the primary engineering control to prevent inhalation of vapors. If a fume hood is unavailable or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[2][8]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational protocol is fundamental for ensuring safety and experimental integrity.

Step 1: Receiving and Storage
  • Inspect on Arrival : Visually inspect the container for any signs of damage or leaks before accepting the shipment.

  • Store Securely : Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][6] Storage should be in a locked cabinet to restrict access.[3][8]

  • Segregate Incompatibles : Store away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[8][11]

Step 2: Safe Handling and Experimental Use
  • Engineering Controls : All work must be conducted in a well-ventilated laboratory, with all manipulations of this compound performed inside a certified chemical fume hood.[1][2] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8][9]

  • Donning PPE : Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling Procedures :

    • Avoid all personal contact, including inhalation.[1]

    • When preparing solutions, add the compound to the solvent slowly to prevent splashing.[2]

    • Use appropriate, clean tools (e.g., spatulas) for transfers to minimize the generation of dust or aerosols.[2]

    • Keep containers closed when not in use.[7]

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]

    • Do not eat, drink, or smoke in the laboratory.[4][12] Contaminated clothing should be removed immediately and laundered separately before reuse.[12]

Step 3: Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate : Immediately alert others and evacuate all non-essential personnel from the area.[12]

  • Ventilate : Ensure the area is well-ventilated; if working in a fume hood, keep it running.[2]

  • Protect : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if vapors are significant.[12]

  • Contain : Use an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to contain the spill.[6][12]

  • Clean-Up : Carefully collect the absorbent material and place it into a designated, labeled, and sealed container for hazardous waste.[6]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]

Below is a workflow diagram illustrating the essential steps for a chemical spill response.

Diagram 1: Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Authorized Channels decontaminate->dispose

Caption: A workflow for handling chemical spills.

Step 4: Waste Disposal

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Solid Waste : All contaminated disposable materials (e.g., gloves, absorbent pads, weigh boats) must be collected in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[2][10]

  • Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, labeled, and sealed container for hazardous liquid waste.[2] Do not pour chemical waste down the drain.[6][13]

  • Final Disposal : All waste must be disposed of through an authorized hazardous waste management company, following all local and national regulations.[8][13]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure environment for advancing scientific research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.